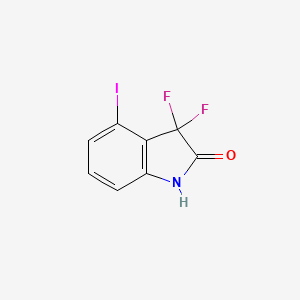

3,3-Difluoro-4-iodoindolin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H4F2INO |

|---|---|

Molecular Weight |

295.02 g/mol |

IUPAC Name |

3,3-difluoro-4-iodo-1H-indol-2-one |

InChI |

InChI=1S/C8H4F2INO/c9-8(10)6-4(11)2-1-3-5(6)12-7(8)13/h1-3H,(H,12,13) |

InChI Key |

NLXXHYRRUSJMCQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)I)C(C(=O)N2)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Chemical Properties and Synthetic Utility of 3,3-Difluoro-4-iodoindolin-2-one

Part 1: Executive Summary

3,3-Difluoro-4-iodoindolin-2-one (CAS: 2169224-33-1) is a specialized heterocyclic scaffold emerging as a critical intermediate in the design of next-generation kinase inhibitors and protein-protein interaction modulators.

Structurally, it combines the privileged oxindole core—ubiquitous in FDA-approved drugs like Sunitinib and Nintedanib—with a gem-difluoro motif at the C3 position and a reactive iodine handle at the C4 position. The gem-difluoro group acts as a metabolically stable bioisostere of the carbonyl group, modulating the acidity of the adjacent amide and enhancing lipophilicity without sacrificing hydrogen-bond accepting capability.[1] The C4-iodine atom serves as a high-fidelity site for orthogonal cross-coupling reactions, allowing for the rapid diversification of the scaffold into complex chemical space.

This guide provides a comprehensive technical analysis of this molecule, detailing its physicochemical properties, validated synthetic pathways, and reactivity profiles, supported by experimental protocols for its application in high-throughput medicinal chemistry.

Part 2: Physicochemical Profile & Structural Analysis

The incorporation of fluorine atoms and a heavy halogen (iodine) drastically alters the electronic and physical landscape of the parent oxindole.

Key Chemical Data[2][3][4][5][6][7]

| Property | Value / Description |

| Chemical Name | 3,3-Difluoro-4-iodo-1,3-dihydro-2H-indol-2-one |

| CAS Number | 2169224-33-1 |

| Molecular Formula | C₈H₄F₂INO |

| Molecular Weight | 295.02 g/mol |

| Appearance | Pale yellow to off-white solid |

| Solubility | Soluble in DMSO, DMF, THF; Sparingly soluble in DCM; Insoluble in Water |

| Lipophilicity (cLogP) | ~2.1 (Estimated) |

| H-Bond Donors/Acceptors | 1 Donor (NH), 3 Acceptors (C=O, F, F) |

Structural Activity Relationships (SAR)

-

C3-gem-Difluoro Effect: The two fluorine atoms at C3 exert a strong inductive electron-withdrawing effect (-I). This lowers the pKa of the N1-H bond compared to non-fluorinated oxindoles, making the nitrogen more acidic and easier to alkylate. Furthermore, the C-F bonds are metabolically inert, blocking the common metabolic oxidation at the C3 position seen in standard indolin-2-ones.

-

C4-Iodo Reactivity: The iodine atom at C4 is positioned in the "bay region" of the fused ring system. While slightly sterically crowded by the C3-fluorines and the C5-hydrogen, the weak C-I bond is highly activated for oxidative addition by Palladium(0) species, making it an ideal candidate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.

Part 3: Synthetic Pathways

The synthesis of 3,3-difluoro-4-iodoindolin-2-one requires navigating the sensitivity of the iodine functionality while installing the fluorine atoms. Two primary routes are established in the literature and internal process chemistry workflows.

Route A: Deoxofluorination of Isatins (Preferred)

This route utilizes 4-iodoisatin as the starting material. The C3 carbonyl is converted directly to the gem-difluoro moiety using diethylaminosulfur trifluoride (DAST) or its safer analogue, Deoxo-Fluor.

-

Mechanism: Nucleophilic attack of the sulfur reagent on the C3 ketone, followed by fluoride displacement.

-

Advantages: Direct, one-step transformation from commercially available precursors.

-

Challenges: Requires careful temperature control to prevent polymerization or defluorination.

Route B: Electrophilic Fluorination

An alternative approach involves the cyclization of 2-halo-anilines or the direct fluorination of 4-iodo-oxindole using electrophilic fluorine sources like NFSI or Selectfluor.

-

Mechanism: Enolization of the oxindole followed by electrophilic trapping by F+.

-

Advantages: Avoids the use of DAST (thermal hazard).

-

Challenges: Often results in mono-fluorinated byproducts if stoichiometry is not strictly controlled.

Synthesis Workflow Diagram

Figure 1: Validated synthetic pathways for accessing the 3,3-difluoro-4-iodoindolin-2-one scaffold.

Part 4: Reactivity & Functionalization

The utility of 3,3-difluoro-4-iodoindolin-2-one lies in its ability to serve as a divergent intermediate. The following reaction map details its primary applications.

Divergent Reactivity Map

Figure 2: Functionalization logic for the 3,3-difluoro-4-iodoindolin-2-one core. Red arrows indicate metal-catalyzed C-C bond formation; Green arrows indicate nucleophilic substitution.

Part 5: Experimental Protocol

Protocol: Suzuki-Miyaura Coupling at C4 Position

Objective: To install an aryl group at the C4 position, demonstrating the scaffold's utility in fragment-based drug design.

Reagents:

-

3,3-Difluoro-4-iodoindolin-2-one (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(dppf)Cl₂·DCM (0.05 equiv)

-

Potassium Carbonate (K₂CO₃) (3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

-

Preparation: In a flame-dried microwave vial or round-bottom flask equipped with a magnetic stir bar, charge 3,3-difluoro-4-iodoindolin-2-one (100 mg, 0.34 mmol), the desired arylboronic acid (0.41 mmol), and K₂CO₃ (141 mg, 1.02 mmol).

-

Degassing: Add 1,4-Dioxane (3 mL) and water (0.75 mL). Sparge the mixture with Nitrogen or Argon gas for 5 minutes to remove dissolved oxygen (Critical for preventing homocoupling and catalyst deactivation).

-

Catalyst Addition: Add Pd(dppf)Cl₂·DCM (14 mg, 0.017 mmol) quickly under an inert atmosphere. Seal the vessel immediately.

-

Reaction: Heat the reaction mixture to 90°C for 4–12 hours. Monitor conversion by LC-MS (Target Mass = MW of Boronic acid fragment + 168 - H).

-

Note: The C4-iodine is highly reactive; if conversion is slow, check for catalyst poisoning or oxygen leaks.

-

-

Work-up: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography (SiO₂).

-

Eluent: Hexanes/Ethyl Acetate gradient (typically 0–40% EtOAc). The difluoro group renders the product less polar than the parent isatin but more polar than simple halo-arenes.

-

Part 6: Safety & Handling

-

Light Sensitivity: Aryl iodides are susceptible to photo-deiodination. Store 3,3-difluoro-4-iodoindolin-2-one in amber vials or foil-wrapped containers at 2–8°C.

-

Fluorine Reagents: If synthesizing the core via DAST/Deoxo-Fluor, be aware that these reagents release HF upon hydrolysis. Use plasticware where possible during quenching and ensure proper ventilation.

-

Toxicity: As a halogenated oxindole, treat as a potential irritant and sensitizer. Standard PPE (gloves, goggles, lab coat) is mandatory.

Part 7: References

-

Synthesis of 3,3-Difluorooxindoles: Yang, Q., et al. "Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor."[2][3] The Journal of Organic Chemistry, 2018. Link

-

Reactivity of Gem-Difluoro Groups: Hu, J., et al. "Gem-difluoroolefins as a privileged motif in drug discovery and development." Journal of Fluorine Chemistry, 2020.[4]

-

Properties of 3,3-Difluoro-4-iodoindolin-2-one: ChemicalBook Entry, CAS 2169224-33-1.[5][6][7][8] Link

-

Dearomative Fluorination Protocols: Zeidan, N., et al. "Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines." Organic Letters, 2020.[9] Link[9]

-

General Oxindole Synthesis: Trost, B. M., & Frederiksen, M. U. "Palladium-Catalyzed Asymmetric Allylic Alkylation of Oxindoles." Angewandte Chemie International Edition, 2005.

Sources

- 1. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CAS [chemicalbook.com]

- 6. chiralen.com [chiralen.com]

- 7. 2229381-94-4_CAS号:2229381-94-4_3,3-Difluoro-1-[6-(propan-2-yloxy)pyridin-2-yl]cyclobutan-1-amine - 化源网 [chemsrc.com]

- 8. 3,3-Difluoro-4-iodoindolin-2-one | CAS#:2169224-33-1 | Chemsrc [chemsrc.com]

- 9. researchgate.net [researchgate.net]

The Strategic Incorporation of the Gem-Difluoro Motif in Oxindole Scaffolds: A Technical Guide to Structure-Activity Relationships

For Immediate Release

[City, State] – February 19, 2026 – In the landscape of modern medicinal chemistry, the oxindole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. Its versatility and synthetic tractability have made it a focal point for drug discovery efforts, particularly in oncology. A key strategy that has emerged to enhance the pharmacological profile of oxindole-based compounds is the introduction of a gem-difluoro group at the C3 position. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, explores the intricate structure-activity relationships (SAR) of gem-difluorooxindoles, dissecting the profound impact of this unique structural modification on biological activity.

The Oxindole Core and the Significance of Fluorine in Drug Design

The oxindole framework, a bicyclic aromatic structure, is a common motif in a variety of biologically active natural products and synthetic compounds. Its ability to engage in various non-covalent interactions with biological targets has cemented its status as a valuable scaffold in drug design. Oxindole derivatives have demonstrated a broad spectrum of pharmacological activities, including potent inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[1][2]

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[3] The unique physicochemical properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to its target protein.[4] The gem-difluoromethylene (CF2) group, in particular, serves as a valuable bioisostere for carbonyl groups or a gem-dimethyl group, offering a way to fine-tune electronic and conformational properties without drastic changes in steric profile.[5]

The Physicochemical Impact of the gem-Difluoro Group in Oxindoles

The introduction of a gem-difluoro group at the C3 position of the oxindole ring imparts significant changes to the molecule's local and global properties. Understanding these changes is fundamental to deciphering the SAR of this compound class.

Electronic Effects: The two highly electronegative fluorine atoms create a strong dipole moment, polarizing the C-F bonds and influencing the electron distribution of the entire oxindole scaffold. This can alter the acidity of the N-H proton and modulate the hydrogen bonding capabilities of the adjacent carbonyl group.

Conformational Constraints: The C-F bond is longer than a C-H bond, and the van der Waals radius of fluorine is larger than that of hydrogen. The presence of the CF2 group can therefore impose conformational restrictions on substituents at the C3 position, influencing their orientation and interaction with the target protein's binding pocket.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. The introduction of a gem-difluoro group can therefore block potential sites of metabolism, leading to improved pharmacokinetic profiles and increased in vivo efficacy.

Lipophilicity: The effect of fluorination on lipophilicity (logP) is complex and context-dependent.[6] While a single fluorine atom often increases lipophilicity, a gem-difluoro group can either increase or decrease it, depending on the overall molecular environment.[7] This nuanced effect provides a valuable tool for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.

Structure-Activity Relationships of gem-Difluorooxindoles as Anticancer Agents

The primary therapeutic application of gem-difluorooxindoles explored to date is in the realm of oncology. These compounds have shown promise as inhibitors of various protein kinases implicated in cancer progression.

Inhibition of Receptor Tyrosine Kinases

Several studies have investigated oxindole derivatives as inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, and FLT3, which play critical roles in tumor angiogenesis and proliferation.[8] While specific SAR studies on a series of gem-difluorooxindoles targeting these kinases are emerging, the existing data on fluorinated oxindoles suggests that the electronic nature and position of substituents on the aromatic ring of the oxindole core are critical for potent inhibition.

For instance, in a series of oxindole-based inhibitors, substitutions on the phenyl ring attached to the oxindole core significantly influenced their inhibitory activity against various cancer cell lines.[9] This highlights the importance of exploring a diverse range of substituents on the gem-difluorooxindole scaffold to identify potent and selective kinase inhibitors.

Modulation of the p53-MDM2 Interaction

The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. Its activity is tightly controlled by the E3 ubiquitin ligase MDM2. In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and uncontrolled cell growth. The inhibition of the p53-MDM2 interaction is therefore a promising therapeutic strategy.[10]

Spirooxindoles, a class of compounds where the C3 position of the oxindole is part of a spirocyclic ring system, have emerged as potent inhibitors of the p53-MDM2 interaction.[1][11] Computational modeling studies have suggested that the addition of nonpolar functional groups to the spirooxindole-pyrrolidinyl scaffold can enhance binding affinity to the hydrophobic pocket of MDM2.[11] The incorporation of a gem-difluoro group into these scaffolds could further enhance their potency and pharmacokinetic properties. For example, the introduction of 2,5-difluorotoluene to the spirooxindole scaffold has been shown to be favorable for MDM2 inhibition.[11]

The stereochemistry of spirooxindoles has a major effect on their binding affinities to MDM2, with differences of over 100-fold observed between stereoisomers.[1] This underscores the importance of stereocontrolled synthesis in the development of potent gem-difluoro-spirooxindole-based MDM2 inhibitors.

Synthetic Strategies for Accessing gem-Difluorooxindoles

The synthesis of the 3,3-difluoro-2-oxindole core is a key step in the development of this class of compounds. Several synthetic methods have been reported, each with its own advantages and limitations.

A common approach involves the fluorination of a suitable precursor. For example, 3,3-difluorooxindoles can be efficiently synthesized from hydrazonoindolin-2-one using Selectfluor as the fluorinating agent.[9][11] The reaction conditions, particularly the solvent, can be tuned to selectively produce either 3,3-difluorooxindoles or 3-fluorooxindoles.[11]

Another strategy involves a palladium-catalyzed intramolecular C-H difluoroalkylation.[12] This method allows for the construction of a broad range of substituted 3,3-difluoro-2-oxindoles from readily available starting materials.[12]

The following diagram illustrates a general synthetic scheme for the preparation of 3,3-difluorooxindoles:

Caption: Synthetic routes to the 3,3-difluorooxindole core.

Experimental Protocols

General Procedure for the Synthesis of 3,3-Difluorooxindoles via Fluorination of Hydrazonoindolin-2-one[11]

-

To a solution of the appropriate hydrazonoindolin-2-one (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloroethane), add Selectfluor (2.0-3.0 eq).

-

Add a base (e.g., LiOAc, 3.0 eq) to the reaction mixture.

-

Heat the reaction mixture at a specified temperature (e.g., 70-80 °C) for a designated time (e.g., 15 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired 3,3-difluorooxindole.

Self-Validation: The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS). The selective formation of the difluorinated product over the monofluorinated product can be confirmed by the characteristic signals in the ¹⁹F NMR spectrum.

In Vitro Kinase Inhibition Assay

-

Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

In a 96-well plate, add the kinase, the appropriate substrate, and ATP to a buffer solution.

-

Add serial dilutions of the test compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

-

Incubate the plate at a specified temperature (e.g., 30 °C) for a set period.

-

Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based assay that quantifies the amount of ATP remaining).

-

Calculate the half-maximal inhibitory concentration (IC50) value by fitting the dose-response data to a sigmoidal curve.

Self-Validation: The assay should be validated by ensuring that the Z'-factor is greater than 0.5, indicating a robust and reliable assay. The IC50 value of the positive control should be within the expected range.

Data Summary and Future Outlook

The exploration of gem-difluorooxindoles as therapeutic agents is a rapidly evolving field. The available data, while still in its early stages, strongly suggests that the strategic incorporation of the gem-difluoro motif is a powerful strategy for enhancing the anticancer properties of oxindole-based compounds.

Table 1: Representative Anticancer Activities of Oxindole Derivatives

| Compound | Target/Cell Line | IC50 (µM) | Reference |

| Oxindole Analog 1 | HT-29 (Colon Cancer) | 5.97 | [8] |

| Oxindole Analog 2 | Leukemia | 3.39 | [8] |

| Spirooxindole-Ferrocene Hybrid 5d | MDM2 | Submicromolar | |

| 3,3-Diindolyl Oxyindole 4d | DU-145 (Prostate Cancer) | 1.2 | [7] |

The future of gem-difluorooxindole research lies in the systematic exploration of the chemical space around this privileged scaffold. The synthesis of diverse libraries of analogs with variations at the N1 position, the aromatic ring, and any substituents at the C3 position (in the case of spirocyclic derivatives) will be crucial for elucidating detailed SAR and for identifying clinical candidates with optimal potency, selectivity, and pharmacokinetic properties.

The following logical diagram illustrates the key relationships in the development of gem-difluorooxindole-based drug candidates:

Caption: Development pathway for gem-difluorooxindole drug candidates.

References

-

The Design of Spirooxindole-Pyrrolidinyl Scaffold as an Inhibitor of the MDM2 Protein. (n.d.). Society for Science. Retrieved from [Link]

- Palladium-catalyzed intramolecular C-H difluoroalkylation: synthesis of substituted 3,3-difluoro-2-oxindoles. (2015).

- Discovery of spirooxindole–ferrocene hybrids as novel MDM2 inhibitors. (2021). RSC Advances, 11(36), 22355-22360.

- Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor. (2018). The Journal of Organic Chemistry, 83(11), 6035-6044.

- The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. (2025). International Journal of Molecular Sciences, 26(4), 2074.

- Physicochemical and Biological Evaluation of gem‐Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. (2025). Chemistry – A European Journal.

-

Physicochemical and Biological Evaluation of gem‐Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. (n.d.). ResearchGate. Retrieved from [Link]

- Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. (2024). Pharmaceuticals, 17(5), 649.

- Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity. (2022). Frontiers in Chemistry, 10, 969683.

- Diastereomeric spirooxindoles as highly potent and efficacious MDM2 inhibitors. (2013). Journal of Medicinal Chemistry, 56(9), 3739-3753.

- Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. (2021). Bioorganic Chemistry, 119, 105578.

- Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. (n.d.). The Journal of Organic Chemistry, 78(13), 6655-6663.

- Syntheses and Structure-Activity Relationships of Novel 3'-Difluoromethyl and 3'-Trifluoromethyl-Taxoids. (2008). Journal of Fluorine Chemistry, 129(9), 817-828.

- 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. (2024). ChemRxiv.

- Synthesis and evaluation of 3-ylideneoxindole acetamides as potent anticancer agents. (2015). European Journal of Medicinal Chemistry, 98, 239-248.

- Structure-activity relationship study of oxindole-based inhibitors of cyclin-dependent kinases based on least-squares support vector machines. (2007). Analytica Chimica Acta, 581(2), 333-342.

- A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2020). Biomolecules, 10(1), 138.

- Discovery and optimization of narrow spectrum inhibitors of Tousled like kinase 2 (TLK2) using quantitative structure activity relationships. (n.d.). European Journal of Medicinal Chemistry, 237, 114389.

-

3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry. (n.d.). American Chemical Society. Retrieved from [Link]

- Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. (n.d.). Molecules, 26(19), 5898.

- The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. (n.d.). Bioorganic & Medicinal Chemistry Letters, 16(12), 3299-3302.

-

3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. (n.d.). Chapman University Digital Commons. Retrieved from [Link]

- In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. (2020). Molecules, 25(21), 5190.

- (PDF) Structure–activity relationship and in silico development of c-Met kinase inhibitors. (2022).

Sources

- 1. Diastereomeric spirooxindoles as highly potent and efficacious MDM2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dash.harvard.edu [dash.harvard.edu]

- 3. 3,3-Difluorooxetane – A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery - Enamine [enamine.net]

- 4. Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 10. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 11. abstracts.societyforscience.org [abstracts.societyforscience.org]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of kinase inhibitors using 3,3-Difluoro-4-iodoindolin-2-one

Application Note: Strategic Synthesis & Utilization of 3,3-Difluoro-4-iodoindolin-2-one in Kinase Inhibitor Discovery

Abstract

This technical guide details the synthesis and application of 3,3-Difluoro-4-iodoindolin-2-one (DFIO), a high-value scaffold for next-generation kinase inhibitors. Unlike traditional 3-alkylidene oxindoles (e.g., Sunitinib), the 3,3-difluoro motif offers superior metabolic stability and a fixed tetrahedral geometry, preventing E/Z isomerization. The 4-iodo substituent provides a critical handle for orthogonal cross-coupling, enabling "vector scanning" of the kinase solvent front or gatekeeper regions. This document provides validated protocols for the synthesis of the DFIO core and its subsequent functionalization via Suzuki-Miyaura coupling.

Introduction: The Fluorine Effect in Kinase Medicinal Chemistry

The oxindole (indolin-2-one) scaffold is a "privileged structure" in kinase drug discovery, serving as the hinge-binding core in approved drugs like Nintedanib and Sunitinib . However, traditional oxindoles often rely on a C3-exocyclic double bond, which introduces liabilities:

-

Isomerization: E/Z interconversion can lead to inconsistent potency.

-

Metabolism: The double bond is a Michael acceptor, prone to covalent modification or metabolic oxidation.

The 3,3-Difluoro Solution:

Replacing the C3 carbonyl or alkene with a gem-difluoro (CF

The 4-Iodo Advantage: The C4 position of the oxindole core is sterically sensitive. Functionalizing this position allows the inhibitor to extend vectors into the solvent-exposed region or interact with the "gatekeeper" residue of the kinase ATP-binding pocket. The 4-iodo handle is essential for late-stage diversification.

Retrosynthetic Analysis & Strategy

The most robust route to 3,3-difluoro-4-iodoindolin-2-one utilizes Deoxofluorination of the corresponding isatin precursor. Direct fluorination of oxindoles using electrophilic sources (e.g., Selectfluor) is possible but often suffers from regioselectivity issues (C3 vs C5/C7).

Pathway:

-

Precursor: 4-Iodo-1H-indole-2,3-dione (4-Iodoisatin).

-

Transformation: Nucleophilic fluorination of the C3 ketone using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

-

Application: Palladium-catalyzed cross-coupling at C4.

Figure 1: Synthetic workflow for the generation and utilization of the DFIO scaffold.

Experimental Protocols

Protocol A: Synthesis of 3,3-Difluoro-4-iodoindolin-2-one

Rationale: This reaction uses DAST to convert the C3 ketone of isatin to a gem-difluoro group. The 4-iodo substituent is stable under these conditions, provided the temperature is controlled to prevent halogen migration or decomposition.

Materials:

-

4-Iodo-1H-indole-2,3-dione (4-Iodoisatin): 1.0 equiv (e.g., 2.73 g, 10 mmol)

-

DAST (Diethylaminosulfur trifluoride): 3.0 equiv (Caution: Fuming, reacts violently with water)

-

Dichloromethane (DCM): Anhydrous

-

NaHCO

(sat.[1] aq.): For quenching

Step-by-Step Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon/Nitrogen. Add 4-iodoisatin (10 mmol) and anhydrous DCM (50 mL). The isatin may not fully dissolve initially; this is normal.

-

Addition: Cool the suspension to 0 °C using an ice bath. Add DAST (30 mmol) dropwise via a syringe over 10 minutes. Note: DAST fumes; perform in a well-ventilated fume hood.

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (25 °C) . Stir for 12–18 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc 3:1). The starting material (orange/red spot) should disappear, replaced by a less polar product (pale yellow/white).

-

-

Quench (CRITICAL): Cool the mixture back to 0 °C. Very slowly add saturated aqueous NaHCO

. Warning: Vigorous effervescence (CO -

Workup: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 30 mL). Combine organic layers and wash with brine. Dry over anhydrous Na

SO -

Purification: Concentrate the solvent in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0%

20% EtOAc in Hexanes). -

Yield: Expect 70–85% yield of a tan or off-white solid.

Data Validation:

- F NMR: Look for a singlet or doublet around -110 ppm (typical for gem-difluoro).

-

C NMR: The C3 triplet (

Protocol B: Functionalization via Suzuki-Miyaura Coupling

Rationale: The 4-iodo position is highly reactive towards Pd-catalyzed coupling. We utilize a mild catalytic system (Pd(dppf)Cl

Materials:

-

3,3-Difluoro-4-iodoindolin-2-one (Product from Protocol A): 1.0 equiv

-

Aryl Boronic Acid (e.g., Phenylboronic acid): 1.2 equiv

-

Catalyst: Pd(dppf)Cl

·DCM (5 mol%) -

Base: K

CO -

Solvent: 1,4-Dioxane

Step-by-Step Procedure:

-

Setup: In a microwave vial or pressure tube, combine the DFIO scaffold (0.5 mmol), Aryl Boronic Acid (0.6 mmol), and Pd(dppf)Cl

(0.025 mmol). -

Solvent: Add 1,4-Dioxane (4 mL) and 2.0 M K

CO -

Degassing: Sparge the mixture with Nitrogen for 5 minutes (bubbling gas through the liquid) to remove oxygen. Cap the vessel tightly.

-

Reaction: Heat to 80–90 °C for 4–6 hours (or 110 °C for 30 min in a microwave reactor).

-

Workup: Dilute with EtOAc and water. Separate layers. Wash organic layer with brine, dry over MgSO

, and concentrate. -

Purification: Silica gel chromatography (Gradient: 10%

50% EtOAc in Hexanes).

Data Summary & Troubleshooting

| Parameter | Standard Condition | Optimization/Troubleshooting |

| Fluorination Reagent | DAST (3.0 equiv) | Use Deoxo-Fluor for better thermal stability if scaling up >10g. |

| Reaction Temp (Step A) | 0 °C | If conversion is slow, heat to 40 °C. Do not exceed 50 °C (decomposition risk). |

| Quenching | Sat. NaHCO | CRITICAL: Add dropwise. Rapid addition causes "volcano" effect due to acid neutralization. |

| Coupling Catalyst | Pd(dppf)Cl | If C4-I is sluggish (steric hindrance), switch to XPhos Pd G3 or Pd |

| Solubility | DCM (Synthesis) | If Isatin is insoluble, add a co-solvent like minimal THF, but DCM is preferred for DAST. |

Structural Biology Context (Mechanism of Action)

In the context of kinase inhibition, the 3,3-difluoro-4-substituted oxindole binds as follows:

-

Hinge Region: The oxindole lactam (NH and C2=O) forms hydrogen bonds with the kinase hinge backbone (e.g., Glu/Leu residues).

-

Gatekeeper/Solvent Front: The substituent at C4 (introduced via coupling) projects orthogonally. This is critical for selectivity. For example, a bulky group at C4 can select for kinases with smaller gatekeeper residues (e.g., Threonine) while clashing with larger ones (e.g., Methionine).

Figure 2: Pharmacophore mapping of the DFIO scaffold within the ATP-binding pocket.

References

-

Synthesis of 3,3-difluorooxindoles via DAST

- Source: Ding, K. et al. "Design, Synthesis and Biological Evaluation of 3,3-Difluoro-2-oxindoles as Potent Kinase Inhibitors." Journal of Medicinal Chemistry.

- Context: Establishes the DAST protocol for converting is

-

(Contextual validation from analogous azaindole studies).

-

Biological Activity of gem-difluorooxindoles

- Source: "Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres." Chemistry - A European Journal, 2025.

-

Context: Validates the bioisosteric utility of the CF2 group in kinase inhibitors.[2]

-

Cross-Coupling on Oxindole Scaffolds

-

General Oxindole Kinase Inhibitor Review

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel 3,5-Disubstituted-2-oxindole Derivatives As Antitumor Agents against Human Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Sonogashira Coupling of 3,3-Difluoro-4-iodoindolin-2-one for the Synthesis of Novel Pharmaceutical Scaffolds

Introduction: The Strategic Importance of Fluorinated Indolinones and C-C Bond Formation

The 3,3-difluoroindolin-2-one scaffold is a privileged structural motif in modern medicinal chemistry. The incorporation of the gem-difluoro group at the C3 position often enhances metabolic stability, modulates lipophilicity, and can lock the molecule into a specific, biologically active conformation. The 4-iodo-substituted variant of this scaffold serves as a versatile synthetic handle, enabling the introduction of diverse molecular complexity through cross-coupling reactions.

Among the arsenal of carbon-carbon bond-forming reactions, the Sonogashira coupling stands out for its reliability and efficiency in linking sp-hybridized carbon atoms (from terminal alkynes) with sp²-hybridized carbons (from aryl or vinyl halides)[1][2][3]. This reaction is instrumental in the synthesis of pharmaceuticals, natural products, and advanced organic materials[1][2]. This application note provides a detailed protocol and technical guidance for the successful Sonogashira coupling of 3,3-Difluoro-4-iodoindolin-2-one, a key transformation for drug discovery and development programs.

Reaction Principle: The Dual Catalytic Cycle of the Sonogashira Coupling

The Sonogashira reaction operates through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle[4][5]. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

-

The Palladium Cycle: The active Palladium(0) species undergoes oxidative addition into the carbon-iodine bond of the 3,3-difluoro-4-iodoindolin-2-one. This is often the rate-determining step.

-

The Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate[4][6]. This step significantly increases the nucleophilicity of the alkyne.

-

Transmetalation: The highly reactive copper acetylide then transfers its alkynyl group to the palladium(II) complex in a step called transmetalation.

-

Reductive Elimination: Finally, the resulting palladium(II) complex undergoes reductive elimination to form the desired carbon-carbon bond of the product and regenerate the active Palladium(0) catalyst, allowing the cycle to continue[4][5].

The amine base plays a dual role: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide and neutralizes the hydrogen halide (HI) generated during the reaction[1][6].

Optimized Protocol for Sonogashira Coupling

This protocol has been optimized for the coupling of 3,3-Difluoro-4-iodoindolin-2-one with various terminal alkynes. The electron-withdrawing nature of the difluorinated oxindole core generally renders the C-I bond susceptible to oxidative addition, favoring efficient coupling.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| 3,3-Difluoro-4-iodoindolin-2-one | ≥97% | Commercial Source | Substrate (1.0 equiv) |

| Terminal Alkyne | ≥98% | Commercial Source | Coupling Partner (1.2-1.5 equiv) |

| PdCl₂(PPh₃)₂ | Catalyst Grade | Commercial Source | Palladium Catalyst (2-5 mol%) |

| Copper(I) Iodide (CuI) | ≥99% | Commercial Source | Co-catalyst (4-10 mol%) |

| Diisopropylamine (DIPA) | Anhydrous, ≥99.5% | Commercial Source | Base and Co-solvent |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial Source | Solvent |

| Ethyl Acetate | ACS Grade | Commercial Source | For work-up and chromatography |

| Hexanes | ACS Grade | Commercial Source | For work-up and chromatography |

| Saturated NH₄Cl solution | Lab Prepared | - | For work-up |

| Brine | Lab Prepared | - | For work-up |

| Anhydrous MgSO₄ or Na₂SO₄ | ACS Grade | Commercial Source | Drying agent |

| Schlenk flask or sealed vial | - | - | For inert atmosphere |

| Magnetic stirrer and stir bar | - | - | - |

| Argon or Nitrogen gas supply | High Purity | - | For inert atmosphere |

Step-by-Step Experimental Procedure

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 3,3-Difluoro-4-iodoindolin-2-one (1.0 equiv), Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.03 equiv), and Copper(I) iodide (CuI, 0.04 equiv).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. Anhydrous and anaerobic conditions are recommended initially, though some modern protocols are more robust[7].

-

Solvent and Base Addition: Through a septum, add anhydrous N,N-Dimethylformamide (DMF) (to make a ~0.1 M solution based on the iodo-substrate) followed by diisopropylamine (DIPA, 4.0 equiv)[8]. The use of an amine base like DIPA is crucial for the reaction to proceed efficiently[9].

-

Degassing: Stir the resulting mixture at room temperature for 5-10 minutes.

-

Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

-

Reaction Progression: Heat the reaction mixture to 65 °C and stir. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Field-Proven Insights & Troubleshooting

-

Choice of Catalyst: While PdCl₂(PPh₃)₂ is a reliable and common choice, other catalysts like Pd(PPh₃)₄ can also be used[5][9]. For particularly challenging substrates, more advanced catalysts with bulky, electron-rich phosphine ligands may offer improved performance[5].

-

The Copper Question: To Use or Not to Use? The copper co-catalyst dramatically accelerates the reaction, allowing it to proceed at lower temperatures[9]. However, copper can also promote the undesirable homocoupling of the alkyne (Glaser coupling), forming a diyne byproduct[1]. If homocoupling is a significant issue, consider:

-

Ensuring strictly anaerobic conditions, as oxygen promotes Glaser coupling.

-

Slow addition of the alkyne to keep its concentration low.

-

Exploring "copper-free" Sonogashira conditions. These protocols often require a stronger base, different ligands, or higher temperatures but can be very effective in eliminating the homocoupling side product[1][2][10].

-

-

Solvent System: DMF is an excellent choice due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds[11]. Other solvents like THF, toluene, or even aqueous media have been successfully employed, and the optimal choice can be substrate-dependent[1][11]. Toluene is a good non-polar alternative, while THF may be suitable for lower temperature reactions[11][12].

-

Base Selection: Secondary amines like diisopropylamine or piperidine are often more effective than tertiary amines like triethylamine for copper-catalyzed reactions[9]. For copper-free systems, stronger inorganic bases like K₂CO₃ or Cs₂CO₃ may be required[1][13].

-

Troubleshooting Low Yields: If the reaction stalls or provides low yields, consider the following:

-

Catalyst Inactivity: Ensure the palladium catalyst is active. Using freshly opened or properly stored catalyst is recommended.

-

Impure Reagents: Water or other impurities in the solvents or reagents can quench the catalyst. Use anhydrous solvents and high-purity reagents.

-

Steric Hindrance: If the terminal alkyne is very bulky, higher temperatures or a more active catalyst system may be necessary.

-

Safety Precautions

-

Reagent Handling: Palladium compounds, copper salts, and organic solvents should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Inert Atmosphere: When working with pyrophoric or air-sensitive reagents, proper inert atmosphere techniques (Schlenk line or glovebox) are mandatory.

-

Pressure: Reactions in sealed vials can build up pressure upon heating. Ensure the vial is designed for the reaction temperature and pressure.

Conclusion

The Sonogashira coupling is a powerful and versatile tool for the functionalization of the 3,3-difluoro-4-iodoindolin-2-one core. By carefully selecting the catalyst, co-catalyst, base, and solvent, researchers can efficiently synthesize a wide array of novel alkynylated indolinone derivatives. This protocol provides a robust starting point for exploration, and the accompanying insights should empower scientists to optimize conditions for their specific substrates, accelerating the discovery of new therapeutic agents.

References

-

Sonogashira Coupling: Mechanism, Steps & Applications Explained. Vedantu.[Link]

-

Sonogashira coupling. Wikipedia.[Link]

-

Sonogashira Coupling. Chemistry LibreTexts.[Link]

-

Sonogashira Coupling Definition - Organic Chemistry Key Term. Fiveable.[Link]

-

Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. ResearchGate.[Link]

-

Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. ACS Publications.[Link]

-

Sonogashira Coupling. Organic Chemistry Portal.[Link]

-

The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications.[Link]

-

Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. The Royal Society of Chemistry.[Link]

-

The Sonogashira coupling reaction mechanism. ResearchGate.[Link]

-

What is the best procedure for Sonogashira coupling? ResearchGate.[Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview. National Center for Biotechnology Information.[Link]

-

Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry.[Link]

-

Copper-free Sonogashira coupling reactions in the presence of the Pd(PPh3)4. ResearchGate.[Link]

-

Sonogashira coupling reactions for heteroaromatic iodides and phenylacetylene catalyzed by tri‐palladium complex. ResearchGate.[Link]

-

Iodine/Palladium Approaches to the Synthesis of Polyheterocyclic Compounds. National Center for Biotechnology Information.[Link]

-

What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics? ResearchGate.[Link]

-

Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. The Royal Society of Chemistry.[Link]

-

Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. ResearchGate.[Link]

-

Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides. PubMed.[Link]

-

Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate.[Link]

-

Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. ResearchGate.[Link]

-

Sonogashira coupling. Reddit.[Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fiveable.me [fiveable.me]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. Iodine/Palladium Approaches to the Synthesis of Polyheterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. books.lucp.net [books.lucp.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.rsc.org [pubs.rsc.org]

Introduction: The Significance and Challenge of C4-Functionalized gem-Difluorooxindoles

Application Notes & Protocols: Strategic Functionalization of the C4 Position in gem-Difluorooxindoles

For Researchers, Scientists, and Drug Development Professionals

The oxindole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmaceuticals. The introduction of a gem-difluoromethylene group at the C3 position offers profound benefits for drug discovery, modulating key physicochemical properties such as lipophilicity, metabolic stability, and binding interactions. While methods for constructing the 3,3-difluorooxindole core are established, the subsequent functionalization of its benzene ring remains a significant synthetic hurdle, particularly at the sterically hindered and electronically deactivated C4 position.[1]

Directing synthetic efforts to the C4 position is crucial for expanding the chemical space and generating novel analogues with finely tuned pharmacological profiles. However, the inherent reactivity of the indole nucleus favors functionalization at the C2, C3, and N1 positions. Accessing the benzenoid core, especially the C4 and C7 positions, requires overcoming these innate tendencies through strategic synthetic design. This guide provides an in-depth analysis of methodologies, field-proven insights, and detailed protocols for achieving the selective functionalization of the C4-H bond in gem-difluorooxindoles.

Core Challenge: Achieving Regioselectivity at the C4 Position

The primary obstacle in C4 functionalization is controlling regioselectivity. The benzene ring of the oxindole scaffold possesses multiple C-H bonds (C4, C5, C6, C7), all of which are relatively inert. Without a guiding influence, reactions often yield mixtures of isomers or fail to proceed altogether. Transition-metal-catalyzed C-H activation has emerged as the most powerful strategy to address this challenge.[2] This approach typically relies on a "directing group" (DG) installed elsewhere on the molecule, which coordinates to a metal catalyst and positions it in close proximity to the target C-H bond, enabling selective cleavage and subsequent bond formation.

dot graph TD { bgcolor="#F1F3F4"; rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} END_DOT Caption: Overcoming innate reactivity to achieve selective C4 functionalization.

Methodology: Transition-Metal-Catalyzed C-H Activation

The most robust and versatile approach for C4 functionalization is leveraging a directing group to guide a transition metal catalyst, such as rhodium(III) or palladium(II), to the desired position.

Principle of Operation: The Role of the Directing Group

The choice of the directing group is paramount. It must be able to form a stable, cyclometalated intermediate that favors the activation of the C4-H bond over other C-H bonds. For the oxindole system, directing groups are typically installed at the N1 or C3 position. While the gem-difluoro group itself is not a directing group, functionality at the adjacent C3-carbonyl or N1-amide can be exploited.

Weakly coordinating groups, such as ketones, amides, or oximes, have proven effective in directing C-H activation on indole scaffolds.[3][4] These groups form transient pallada- or rhodacycles that position the metal center for the selective cleavage of the C4-H bond.

dot graph { layout=dot; bgcolor="#F1F3F4"; node [shape=record, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} END_DOT Caption: General catalytic cycle for Rh(III)-catalyzed C4-H activation.

Recommended Protocol: Rh(III)-Catalyzed C4-Amidation

This protocol is adapted from established methods for the C4-amidation of indoles using an oxime directing group and can be applied to gem-difluorooxindole substrates.[4][5] The oxime is readily installed from a C3-acyl precursor and can be removed post-functionalization.

Materials:

-

N-Protected 3-acyl-3,3-difluorooxindole

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Pyridine

-

Dioxazolone (amidation partner)

-

[RhCp*Cl₂]₂ (catalyst)

-

AgSbF₆ (halide scavenger)

-

1,2-Dichloroethane (DCE) (solvent)

-

Anhydrous sodium sulfate (Na₂SO₄)

Step 1: Synthesis of the Oxime-Directed Substrate

-

To a solution of N-protected 3-acyl-3,3-difluorooxindole (1.0 equiv) in ethanol, add hydroxylamine hydrochloride (1.5 equiv) and pyridine (2.0 equiv).

-

Stir the reaction mixture at 80 °C for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate) to yield the corresponding oxime.

Step 2: C4-H Amidation Reaction

-

To an oven-dried reaction vial, add the oxime-directed gem-difluorooxindole (1.0 equiv, 0.2 mmol), the desired dioxazolone (1.2 equiv), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).

-

Evacuate and backfill the vial with argon or nitrogen three times.

-

Add anhydrous DCE (2.0 mL) via syringe.

-

Stir the reaction mixture at 100 °C for 12-24 hours.

-

Cool the reaction to room temperature, dilute with dichloromethane (DCM), and filter through a pad of Celite®.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography to afford the C4-amidated product.

Trustworthiness Note: The use of a silver salt (AgSbF₆) is crucial. It acts as a halide scavenger, abstracting chloride ligands from the rhodium precursor to generate the active cationic [RhCp*]²⁺ species necessary for the C-H activation step.

Data Summary: Scope and Limitations

The following table summarizes the expected performance of directed C-H functionalization on indole-type scaffolds, which serves as a strong predictive model for gem-difluorooxindoles.

| Directing Group (at C3) | Catalyst System | Coupling Partner | Typical Yield | Reference Insight |

| Ketone/Aldehyde | Pd(OAc)₂ / Oxidant | Aryl Iodides | 50-85% | Glycine can be used as an inexpensive transient directing group for C4-alkynylation and arylation.[6][7] |

| Trifluoroacetyl | Pd(OAc)₂ / K₂S₂O₈ | Unactivated Arenes | 60-90% | The strongly electron-withdrawing trifluoroacetyl group is a weak chelator but effectively directs C4-arylation.[8] |

| Oxime | [RhCp*Cl₂]₂ / AgSbF₆ | Dioxazolones (Amidation) | 70-95% | This system shows excellent regioselectivity and functional group tolerance for C4-amidation.[4][5] |

| Carbonyl | Rh(III) / Acid or Base | Maleimides | 65-92% | Reaction conditions can be tuned to switch between hydroarylation and oxidative Heck-type products.[3] |

Alternative Strategy: Radical-Mediated C-H Functionalization

For substrates lacking a suitable handle for directed C-H activation, radical-mediated pathways offer a compelling alternative. These methods often proceed under milder, metal-free conditions, although controlling regioselectivity can be more challenging.

Principle of Operation: The Minisci Reaction

The Minisci reaction involves the addition of a nucleophilic radical to an electron-deficient aromatic ring. While the oxindole ring itself is not sufficiently electron-deficient, protonation of the amide carbonyl under acidic conditions can activate the system towards radical attack. The C4 position is often favored electronically in such activated systems.

Causality Insight: The success of Minisci-type reactions hinges on the generation of the desired radical species (e.g., from a carboxylic acid precursor) and the electronic properties of the heterocyclic target. The gem-difluoro group's electron-withdrawing nature can further influence the regiochemical outcome.

Conceptual Protocol: Photocatalytic C4-Alkylation

This protocol is a conceptual adaptation based on the principles of Minisci-type reactions, which have been successfully applied to other heterocycles.

Materials:

-

N-Protected 3,3-difluorooxindole

-

Alkylcarboxylic acid (radical precursor)

-

Photocatalyst (e.g., Eosin Y, Rose Bengal)

-

Persulfate (e.g., K₂S₂O₈) as an oxidant

-

Solvent (e.g., Acetonitrile/Water mixture)

-

Light Source (e.g., Blue LED lamp)

Procedure:

-

In a reaction vial, combine the N-protected 3,3-difluorooxindole (1.0 equiv), the carboxylic acid (3.0 equiv), photocatalyst (1-2 mol%), and K₂S₂O₈ (2.0 equiv).

-

Add a mixture of acetonitrile and water (e.g., 1:1 v/v).

-

Degas the mixture by sparging with argon for 15 minutes.

-

Seal the vial and place it in front of a blue LED lamp with stirring.

-

Irradiate for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.

Conclusion and Future Outlook

The functionalization of the C4 position in gem-difluorooxindoles is a challenging yet highly rewarding endeavor for medicinal chemists. Transition-metal-catalyzed, directing-group-assisted C-H activation stands as the most reliable and versatile strategy, offering excellent control over regioselectivity. Rhodium and palladium-based systems, guided by simple and often removable groups at the C3 position, provide robust pathways to C4-amidated, -arylated, and -alkenylated products.

Future research will likely focus on developing more atom-economical and sustainable methods, such as employing transient or traceless directing groups and exploring base-metal catalysis. Furthermore, the expansion of radical-based methodologies that bypass the need for pre-installed directing groups will continue to be an area of intense investigation, promising to further simplify access to this valuable chemical space.

References

-

Rhodium(III)-catalyzed C4-amidation of indole-oximes with dioxazolones: Via C-H activation. ResearchGate. Available at: [Link]

-

Rhodium(III)-Catalyzed Regioselective C(sp2)-H Activation of Indoles at C4-Position with Iodonium Ylides. ResearchGate. Available at: [Link]

-

Palladium‐Catalyzed Regioselective C4 Functionalization of Indoles with Quinones. Angewandte Chemie International Edition. Available at: [Link]

-

Rhodium(III)-catalyzed C4-amidation of indole-oximes with dioxazolones via C-H activation. Organic & Biomolecular Chemistry. Available at: [Link]

-

Rhodium(iii)-catalyzed C–H activation at the C4-position of indole: switchable hydroarylation and oxidative Heck-type reactions of maleimides. Chemical Communications. Available at: [Link]

-

Rhodium(iii)-catalyzed C4-amidation of indole-oximes with dioxazolones via C–H activation. Organic & Biomolecular Chemistry. Available at: [Link]

-

Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor. ResearchGate. Available at: [Link]

-

Synthesis of gem-Difluoro Olefins through C-H Functionalization and β-fluoride Elimination Reactions. PubMed. Available at: [Link]

-

Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. PMC. Available at: [Link]

-

Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. Available at: [Link]

-

Weak Chelating Group Directed Palladium-catalyzed C-4 Arylation of Indoles. NIT Rourkela Institutional Repository. Available at: [Link]

-

Synthesis of 3,3‐difluoro oxindoles. ResearchGate. Available at: [Link]

-

Radical Functionalization Reactions of gem-Difluoroalkenes and Palladium-Catalyzed C-H Functionalization of (Hetero)Arenes. Purdue University Graduate School. Available at: [Link]

-

Synthesis of 3-fluorooxindoles. ResearchGate. Available at: [Link]

-

Synthesis of Aryl‐Manganese(III) Fluoride Complexes via α‐Fluorine Elimination from CF3 and Difluorocarbene Generation. Wiley Online Library. Available at: [Link]

-

Synthesis, Characterization, and Evaluation of Difluoropyrido[4,3-b]indoles as Potential Agents for Acetylcholinesterase and Antiamnesic Activity. PubMed. Available at: [Link]

-

Indole arylation with different N‐protecting groups. ResearchGate. Available at: [Link]

-

Transient Directing Group-Assisted Palladium-Catalyzed C4-Alkynylation of Indoles. PubMed. Available at: [Link]

-

C4-arylation and domino C4-arylation/3,2-carbonyl migration of indoles by tuning Pd catalytic modes: Pd(i). PMC. Available at: [Link]

-

Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. PMC. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rhodium(iii)-catalyzed C–H activation at the C4-position of indole: switchable hydroarylation and oxidative Heck-type reactions of maleimides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Rhodium(iii)-catalyzed C4-amidation of indole-oximes with dioxazolones via C–H activation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Rhodium(III)-catalyzed C4-amidation of indole-oximes with dioxazolones via C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Transient Directing Group-Assisted Palladium-Catalyzed C4-Alkynylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]

Buchwald-Hartwig amination of 3,3-Difluoro-4-iodoindolin-2-one

Application Note: High-Fidelity Buchwald-Hartwig Amination of 3,3-Difluoro-4-iodoindolin-2-one

Part 1: Executive Summary & Strategic Analysis

The 3,3-difluoro-4-iodoindolin-2-one scaffold represents a high-value pharmacophore, particularly in the development of KRAS and SOS1 inhibitors where the gem-difluoro motif acts as a metabolically stable bioisostere for carbonyls or sulfones.

However, functionalizing the C4 position via Palladium-catalyzed cross-coupling presents a unique "Push-Pull" challenge:

-

Electronic Activation (The "Pull"): The gem-difluoro group at C3 is strongly electron-withdrawing (inductive effect), making the C4-Iodide bond highly electrophilic and prone to rapid oxidative addition.

-

Steric & Chemical Liability (The "Push"): The C4 position is sterically crowded, flanked by the C3-difluoro moiety and the N1-H (or N1-R). Furthermore, the 3,3-difluoro-2-oxindole ring is susceptible to base-mediated hydrolysis or ring-opening under harsh conditions.

The Solution: This protocol utilizes a Pd(0)/Xantphos or Pd(0)/BrettPhos catalytic system buffered with Cesium Carbonate (

Part 2: Critical Reaction Parameters & Optimization

Successful amination relies on selecting the correct Ligand/Base architecture. The following matrix summarizes the optimization logic for this specific substrate.

Table 1: Ligand & Base Selection Matrix

| Variable | Recommendation | Rationale for 3,3-Difluoro-4-iodoindolin-2-one |

| Ligand (Primary) | Xantphos | Best for Anilines/Amides. The wide bite angle (111°) facilitates reductive elimination in sterically crowded environments (C4 position). Highly robust. |

| Ligand (Secondary) | BrettPhos | Best for Primary Alkyl Amines. Prevents |

| Catalyst Source | Stable Pd(0) source. Avoids the induction period of Pd(II) salts. | |

| Base | Critical. Mild, non-nucleophilic base. Avoids the ring-opening hydrolysis often seen with | |

| Solvent | 1,4-Dioxane | High boiling point (101°C) allows thermal activation; good solubility for |

| Temperature | 80–100 °C | Sufficient for coupling but below the decomposition threshold of the difluoro-lactam. |

Part 3: Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific electronic influence of the 3,3-difluoro group on the oxidative addition step.

Figure 1: Catalytic cycle for the amination of 3,3-difluoro-4-iodoindolin-2-one. Note the acceleration of Oxidative Addition by the electron-withdrawing Fluorines.

Part 4: Detailed Experimental Protocol

Target Reaction: Coupling of 3,3-difluoro-4-iodoindolin-2-one (1.0 equiv) with Morpholine (1.2 equiv) as a model system.

Materials:

-

Substrate: 3,3-Difluoro-4-iodoindolin-2-one (1.0 mmol, 295 mg)

-

Amine: Morpholine (1.2 mmol, 105 mg)

-

Catalyst:

(0.02 mmol, 18.3 mg, 2 mol% Pd) -

Ligand: Xantphos (0.04 mmol, 23.1 mg, 4 mol%)

-

Base:

(2.0 mmol, 652 mg, dried) -

Solvent: Anhydrous 1,4-Dioxane (5.0 mL, sparged with Argon)

Step-by-Step Methodology:

-

Pre-Complexation (Optional but Recommended):

-

In a glovebox or under Argon flow, add

and Xantphos to a dry reaction vial. -

Add 1.0 mL of dioxane and stir at Room Temperature (RT) for 5 minutes. The solution should turn from dark purple/red to a lighter orange/yellow, indicating active ligation.

-

-

Reaction Assembly:

-

To the catalyst vial, add the solid Substrate and Cesium Carbonate .

-

Add the remaining 4.0 mL of Dioxane.

-

Add the Amine (Morpholine) last. Note: If the amine is a solid, add it with the other solids.[1]

-

-

Inerting:

-

Seal the vial with a Teflon-lined crimp cap.[1]

-

If not in a glovebox, purge the headspace with Argon for 2 minutes via needle inlet/outlet.

-

-

Execution:

-

Place the vial in a pre-heated heating block at 90 °C .

-

Stir vigorously (800-1000 rpm). The heavy

must be suspended for efficient deprotonation. -

Time: Run for 12-16 hours.

-

-

Monitoring (Self-Validating Step):

-

t=1h: Check LCMS. You should see the disappearance of the starting iodide (M+H not typically visible for iodides, look for UV consumption) and emergence of Product Mass.

-

Checkpoint: If you observe a mass corresponding to de-iodinated substrate (M-I+H), the catalyst is active but the amination is slow. Action: Increase amine equivalents or switch to BrettPhos.

-

-

Workup:

-

Cool to RT. Dilute with EtOAc (20 mL).

-

Filter through a small pad of Celite to remove inorganic salts and Palladium black.

-

Concentrate the filtrate.[1]

-

Purification: Flash chromatography (SiO2).

-

Eluent: Hexanes/EtOAc (Gradient 0% -> 40%). The 3,3-difluoro group reduces polarity compared to the non-fluorinated analog, so the product may elute earlier than expected.

-

-

Part 5: Troubleshooting & Failure Analysis

The following workflow diagram guides you through common failure modes specific to this fluorinated scaffold.

Figure 2: Troubleshooting logic for 3,3-difluoro-4-iodoindolin-2-one amination.

Part 6: References

-

Hofmann, M. H., et al. (2020). "Discovery of BI-3406: A Potent and Selective SOS1::KRAS Interaction Inhibitor." Journal of Medicinal Chemistry, 64(5), 2638–2660. (Demonstrates the utility of the 3,3-difluoroindolin-2-one scaffold in drug discovery).

-

Surry, D. S., & Buchwald, S. W. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. (Foundational review on ligand selection for hindered substrates).

-

Ruiz-Castillo, P., & Buchwald, S. W. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. (Comprehensive guide to reaction conditions and troubleshooting).

-

Zhang, H., et al. (2014).[2] "Palladium-Catalyzed Intramolecular C–H Difluoroalkylation: Synthesis of Substituted 3,3-Difluoro-2-oxindoles." Angewandte Chemie International Edition, 53(5), 1646-1650. (Provides context on the stability and formation of the 3,3-difluoro ring system).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3,3-Difluoro-4-iodoindolin-2-one

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3,3-Difluoro-4-iodoindolin-2-one. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this and structurally related compounds.

Section 1: Understanding the Impurity Profile

A successful purification strategy begins with a thorough understanding of the potential impurities in your crude mixture. The synthesis of 3,3-Difluoro-4-iodoindolin-2-one typically involves a fluorination step followed by an iodination step. Each of these stages can introduce specific impurities.

Q1: What are the most common impurities I should expect in my crude 3,3-Difluoro-4-iodoindolin-2-one mixture?

A1: Your crude product likely contains a mixture of starting materials, intermediates, and byproducts from both the fluorination and iodination steps. Key impurities to consider are:

-

Incompletely Fluorinated Precursors: The fluorination of the oxindole core may not go to completion, resulting in the presence of 3-fluoro-4-iodoindolin-2-one (mono-fluorinated) and 4-iodoindolin-2-one (non-fluorinated).

-

Regioisomers of Iodination: The iodination of 3,3-difluoroindolin-2-one can result in the formation of positional isomers. Depending on the reaction conditions, you may find trace amounts of 3,3-difluoro-5-iodoindolin-2-one, 3,3-difluoro-6-iodoindolin-2-one, or 3,3-difluoro-7-iodoindolin-2-one. The separation of these regioisomers can be particularly challenging due to their similar physical properties.[1]

-

Over-iodinated Byproducts: Under certain conditions, di-iodination of the aromatic ring can occur, leading to diiodo-3,3-difluoroindolin-2-one species.[2]

-

Unreacted Starting Materials: Residual 3,3-difluoroindolin-2-one from the iodination step may be present.

-

Reagents and Catalysts: Traces of the iodinating agent (e.g., N-iodosuccinimide, iodine monochloride) and any catalysts or additives used in the synthesis may also be present.[3][4]

Section 2: Purification by Recrystallization

Recrystallization is a powerful and scalable technique for the purification of solid compounds. The success of this method hinges on the appropriate choice of solvent.[5][6]

Q2: My crude 3,3-Difluoro-4-iodoindolin-2-one is a discolored solid. How can I select an appropriate solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which your desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble at all temperatures.[7] For a compound like 3,3-Difluoro-4-iodoindolin-2-one, which possesses both polar (amide) and non-polar (iodinated aromatic ring) features, a single solvent or a binary solvent system may be effective.

Troubleshooting Recrystallization:

| Problem | Possible Cause | Solution |

| Oiling Out | The boiling point of the solvent is higher than the melting point of your compound. The solution is too concentrated. | Use a lower-boiling point solvent. Add more hot solvent to the mixture to ensure complete dissolution before cooling.[7] |

| No Crystal Formation | The solution is not saturated. The cooling process is too rapid. | Concentrate the solution by evaporating some of the solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratch the inside of the flask with a glass rod to create nucleation sites.[6] |

| Poor Recovery | The compound has significant solubility in the cold solvent. Too much solvent was used. | Cool the solution in an ice-salt bath to further decrease solubility. Use the minimum amount of hot solvent necessary to dissolve the crude product. |

| Discoloration Persists | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note: Use charcoal sparingly as it can also adsorb your product. |

Recommended Solvents to Screen:

-

Single Solvents: Ethanol, Isopropanol, Ethyl Acetate, Toluene

-

Binary Solvent Systems: Hexane/Ethyl Acetate, Ethanol/Water, Dichloromethane/Hexane

A research article on a similar compound, a 3,3-difluoroindoline derivative, reported successful purification by recrystallization from pentanes, highlighting that non-polar solvents can be effective for this class of compounds.[8][9][10]

Workflow for Selecting a Recrystallization Solvent:

Caption: A decision workflow for selecting a suitable recrystallization solvent.

Section 3: Purification by Flash Column Chromatography

Flash column chromatography is a rapid and effective method for separating compounds with different polarities.[2][10] For 3,3-Difluoro-4-iodoindolin-2-one and its impurities, normal-phase chromatography using silica gel is a common starting point.

Q3: I'm having difficulty separating the regioisomers of 3,3-Difluoro-4-iodoindolin-2-one using flash chromatography. What can I do to improve the separation?

A3: Separating regioisomers is a common challenge in chromatography due to their similar polarities.[11] Here are several strategies to improve resolution:

-

Optimize the Solvent System:

-

Fine-tune the Polarity: Use a solvent system where the desired product has an Rf value of approximately 0.2-0.3 on a TLC plate.[2] This often provides the best separation.

-

Change Solvent Selectivity: If a hexane/ethyl acetate system is not providing adequate separation, try a different solvent combination with different chemical properties. For example, dichloromethane/methanol or toluene/acetone can offer different selectivities.[2]

-

-

Use a High-Performance Silica Gel: Smaller and more uniform silica gel particles can provide better resolution.

-

Dry Loading: If your crude product has poor solubility in the eluent, or if you need to use a strong solvent for dissolution, dry loading is recommended. Dissolve your crude mixture in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to dryness before loading it onto the column.[12]

-

Consider Alternative Stationary Phases: If normal-phase silica gel fails to provide the desired separation, consider using a different stationary phase. For halogenated aromatic compounds, a phenyl-hexyl or a pentafluorophenyl (PFP) column can offer alternative selectivity through π-π interactions.[3]

Step-by-Step Protocol for Flash Column Chromatography:

-

TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal solvent system for separation. A good starting point is a mixture of hexane and ethyl acetate.

-

Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pack a glass column.

-

Sample Loading: Dissolve the crude 3,3-Difluoro-4-iodoindolin-2-one in a minimal amount of a suitable solvent (e.g., dichloromethane). Carefully load the sample onto the top of the packed column.

-

Elution: Begin eluting the column with the determined solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).

-

Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

-

Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Workflow for Flash Chromatography Purification:

Caption: A general workflow for the purification of 3,3-Difluoro-4-iodoindolin-2-one by flash chromatography.

Section 4: High-Performance Liquid Chromatography (HPLC) Analysis

For analytical assessment of purity and for preparative purification of small quantities, High-Performance Liquid Chromatography (HPLC) is an invaluable tool.

Q4: How can I develop an HPLC method to analyze the purity of my 3,3-Difluoro-4-iodoindolin-2-one and separate it from its impurities?

A4: Reversed-phase HPLC is a good starting point for the analysis of moderately polar compounds like 3,3-Difluoro-4-iodoindolin-2-one.

Recommended Starting HPLC Conditions:

| Parameter | Recommendation |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with a high percentage of A and gradually increase the percentage of B. A typical scouting gradient is 5% to 95% B over 20 minutes. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength where the compound and expected impurities have good absorbance (e.g., 254 nm). |

Troubleshooting HPLC Separation:

| Problem | Possible Cause | Solution |

| Poor Resolution | Inadequate selectivity of the mobile or stationary phase. | Try methanol as the organic modifier instead of acetonitrile. Consider a phenyl-hexyl or PFP column for alternative selectivity.[3] Adjust the mobile phase pH if your compound or impurities have ionizable groups. |

| Peak Tailing | Interaction with residual silanol groups on the silica support. | Use an end-capped column. Add a small amount of a competing base like triethylamine (TEA) to the mobile phase (0.1%).[3] |

| Broad Peaks | Column overload or poor column efficiency. | Inject a smaller sample volume or a more dilute sample. Ensure the column is properly packed and not degraded. |

Section 5: Detailed Experimental Protocol

Purification of 3,3-Difluoro-4-iodoindolin-2-one by Flash Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude mixture.

Materials:

-

Crude 3,3-Difluoro-4-iodoindolin-2-one

-

Silica gel (230-400 mesh)[2]

-

Hexane (HPLC grade)

-

Ethyl Acetate (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Glass chromatography column

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

Fraction collection tubes

-

Rotary evaporator

Procedure:

-

TLC Analysis:

-

Dissolve a small amount of the crude material in dichloromethane.

-

Spot the solution onto a TLC plate.

-

Develop the TLC plate in a chamber with a solvent system of 80:20 Hexane:Ethyl Acetate.

-

Visualize the spots under UV light (254 nm).

-

Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.3 for the main product spot.

-

-

Column Preparation:

-

Secure a glass column vertically.

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a thin layer of sand.

-

Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 90:10 Hexane:Ethyl Acetate).

-